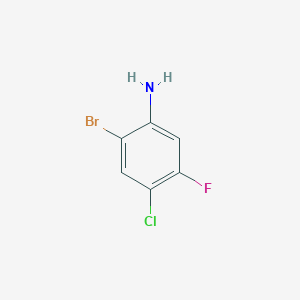

2-Bromo-4-chloro-5-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-chloro-5-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It has a molecular weight of 224.46 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

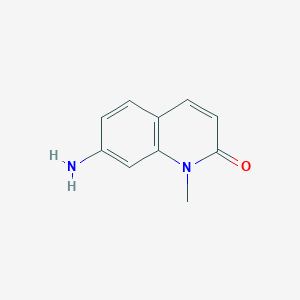

Molecular Structure Analysis

The InChI code for 2-Bromo-4-chloro-5-fluoroaniline is1S/C6H4BrClFN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

2-Bromo-4-chloro-5-fluoroaniline has a predicted boiling point of 272.5±35.0 °C and a predicted density of 1.809±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Organic Synthesis

2-Bromo-4-chloro-5-fluoroaniline: is a valuable building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for constructing more complex molecules. It can undergo various reactions, including Suzuki coupling, to create biaryl structures often found in pharmaceuticals .

Pharmaceutical Research

This compound is used in the synthesis of potential pharmacological agents. Due to its ability to interact with various biological targets, it’s studied for its efficacy in drug development, particularly in the design of novel anticancer and anti-inflammatory drugs.

Material Science

In material science, 2-Bromo-4-chloro-5-fluoroaniline can be used to modify the properties of polymers and create new materials with enhanced thermal stability and chemical resistance, which are crucial for industrial applications .

Analytical Chemistry

As a standard in analytical chemistry, this compound helps in developing analytical methods. Its unique spectral properties are useful for calibrating instruments like HPLC and GC-MS, which are essential tools for chemical analysis .

Agrochemical Development

The halogen atoms in 2-Bromo-4-chloro-5-fluoroaniline make it a candidate for the synthesis of agrochemicals. Researchers explore its use in creating pesticides and herbicides that are more effective and environmentally friendly.

Dye and Pigment Industry

This aniline derivative is a precursor in the synthesis of dyes and pigments. Its molecular structure allows for the creation of colorants with specific properties for use in textiles and coatings .

Ligand in Coordination Chemistry

In coordination chemistry, 2-Bromo-4-chloro-5-fluoroaniline acts as a ligand to form complexes with metals. These complexes are studied for their catalytic activity and potential use in green chemistry applications .

Solvent Effects Studies

The compound’s interaction with solvents can alter its spectral data, making it a subject of study in understanding solvent effects, which is important in fields like environmental science and pharmacokinetics .

Safety and Hazards

This compound is classified as a warning under the GHS07 hazard classification . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Bromo-4-chloro-5-fluoroaniline is an aniline derivative Similar compounds such as 4-chloro-2-fluoroaniline and 4-Bromo-2-fluoroaniline are used as organic synthesis reagents in experimental research, suggesting that 2-Bromo-4-chloro-5-fluoroaniline may have a similar role.

Mode of Action

It’s known that aniline derivatives can interact with various biological targets through processes such as hydroxylation . These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Similar compounds like 2-fluoroaniline are known to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds like 2-fluoroaniline are known to exert nephrotoxic effects through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Action Environment

The action of 2-Bromo-4-chloro-5-fluoroaniline can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2–8 °C . This suggests that temperature and exposure to oxygen could affect the compound’s stability and efficacy.

properties

IUPAC Name |

2-bromo-4-chloro-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKGKUWDFEBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-5-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)

![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)